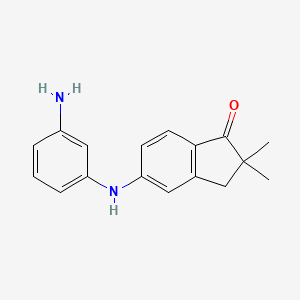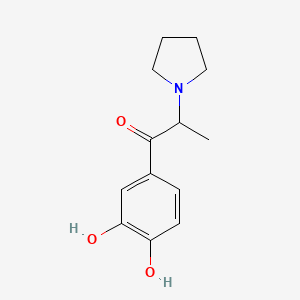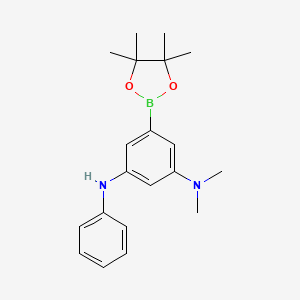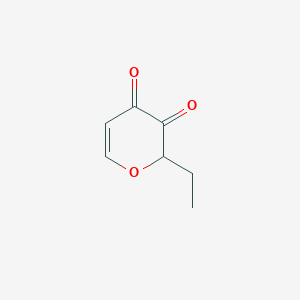![molecular formula C9H7F3O3S B12609903 3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid CAS No. 647855-98-9](/img/structure/B12609903.png)
3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C9H7F3O3S It is a derivative of benzoic acid, characterized by the presence of a methoxy group at the 3-position and a trifluoromethylsulfanyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid typically involves the introduction of the methoxy and trifluoromethylsulfanyl groups onto a benzoic acid scaffold. One common method involves the reaction of 3-methoxybenzoic acid with trifluoromethylthiolating agents under specific conditions to introduce the trifluoromethylsulfanyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethylsulfanyl group can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed:
Oxidation: Formation of 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzaldehyde or this compound.
Reduction: Formation of 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-[(trifluoromethyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The methoxy and trifluoromethylsulfanyl groups can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
3-Methoxybenzoic acid: Lacks the trifluoromethylsulfanyl group, resulting in different chemical and biological properties.
3-Fluoro-5-(trifluoromethyl)benzoic acid: Contains a fluorine atom instead of a methoxy group, leading to variations in reactivity and applications.
Properties
CAS No. |
647855-98-9 |
|---|---|
Molecular Formula |
C9H7F3O3S |
Molecular Weight |
252.21 g/mol |
IUPAC Name |
3-methoxy-5-(trifluoromethylsulfanyl)benzoic acid |
InChI |
InChI=1S/C9H7F3O3S/c1-15-6-2-5(8(13)14)3-7(4-6)16-9(10,11)12/h2-4H,1H3,(H,13,14) |
InChI Key |
BUUNPCKTWSQEFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid](/img/structure/B12609834.png)



![N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide](/img/structure/B12609854.png)

![[[14-Amino-1-(diethoxyphosphoryloxyamino)-14-iminotetradecylidene]amino] diethyl phosphate](/img/structure/B12609860.png)


![1,4-Dibromo-2-methoxy-5-{[8-(4-methoxyphenoxy)octyl]oxy}benzene](/img/structure/B12609894.png)

![2-[(Benzenesulfonyl)methyl]hept-2-enenitrile](/img/structure/B12609915.png)
